胭脂红素B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Coccineone B is a natural product isolated from the roots of the plant Boerhaavia coccinea.

科学研究应用

Coccineone B has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:

Chemistry: Used as a reference compound in analytical chemistry for studying dehydrorotenoids.

Medicine: Explored for its therapeutic potential due to its unique chemical structure and bioactivity.

Industry: Utilized in the development of natural product-based pharmaceuticals and as a lead compound for drug discovery.

作用机制

Target of Action

Coccineone B is a natural product for research related to life sciences

Mode of Action

The mode of action of Coccineone B is currently unknown due to the lack of scientific studies on this specific compound. Understanding how Coccineone B interacts with its targets and the resulting changes would require more detailed biochemical and pharmacological studies .

Biochemical Pathways

It is known that Coccineone B is an isoflavonoid

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Coccineone B is currently unknown .

Result of Action

As an isoflavonoid, Coccineone B may have potential antioxidant, anti-inflammatory, and anticancer properties, but specific studies on Coccineone B are needed to confirm these effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of Coccineone B .

生化分析

Biochemical Properties

The biochemical properties of Coccineone B are not fully understood due to the limited research available. As an isoflavonoid, it is likely to interact with various enzymes, proteins, and other biomolecules. Isoflavonoids are known to have antioxidant, anti-inflammatory, and anticancer properties, suggesting that Coccineone B may interact with biomolecules involved in these processes .

Cellular Effects

Given its classification as an isoflavonoid, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an isoflavonoid, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: Coccineone B can be synthesized through phytochemical methods. The primary source of this compound is the roots of Boerhaavia coccinea. The preparation involves extracting the compound using solvents such as chloroform . The extraction process typically includes multiple steps of solvent extraction and purification to isolate the pure compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of Coccineone B. Most of the available data pertains to laboratory-scale extraction from plant roots. The callus tissue culture method has been explored as an alternative, where callus cultures of Boerhaavia coccinea are used to produce the compound in vitro .

化学反应分析

Types of Reactions: Coccineone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Coccineone B.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of Coccineone B.

相似化合物的比较

Coccineone B is unique due to its specific dehydrorotenoid structure. Similar compounds include other dehydrorotenoids and isoflavonoids found in the Boerhaavia genus . These compounds share structural similarities but differ in their specific functional groups and bioactivities. Some similar compounds are:

- Boeravinone B

- Boeravinone C

- Boeravinone D

属性

IUPAC Name |

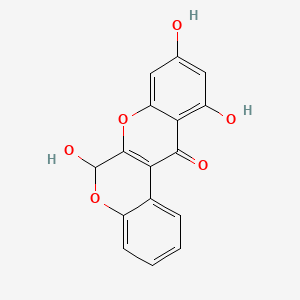

6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-7-5-9(18)13-11(6-7)21-15-12(14(13)19)8-3-1-2-4-10(8)22-16(15)20/h1-6,16-18,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCJSHNAURZDNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(O2)O)OC4=CC(=CC(=C4C3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the potential of Coccineone B in combating viral infections like COVID-19?

A1: Recent computational studies have explored Coccineone B as a potential inhibitor of SARS-CoV-2 infection. [] This research suggests that Coccineone B exhibits a multimodal effect, interacting with key amino acid residues in several crucial SARS-CoV-2 proteins, including ADP-binding domain NSP3, main protease NSP5, RNA-dependent RNA-polymerase NSP12, and endoribonuclease NSP15. [] While promising, these findings are based on in silico studies and require further validation through in vitro and in vivo experiments.

Q2: How is Coccineone B synthesized and what is its structure?

A2: Coccineone B can be synthesized from 2-hydroxybenzaldehyde and phloroglucinol. [] A modified Hoesch reaction employing a mixture of HZnCl2(OH) and ZnCl2 as the catalyst can be used to produce a key intermediate in its synthesis. [] This synthesis highlights the importance of understanding reaction mechanisms in natural product synthesis.

Q3: Can you elaborate on the use of low-temperature mass spectrometry in understanding the Hoesch reaction during Coccineone B synthesis?

A3: Low-temperature mass spectrometry techniques have proven valuable in elucidating the mechanism of the Hoesch reaction, which is crucial for Coccineone B synthesis. [] This method allows for the easy and accurate identification of isotopic clusters, providing valuable insights into the reaction intermediates and pathways involved. [] This understanding is essential for optimizing reaction conditions and improving the yield of Coccineone B.

Q4: What is the significance of studying the pharmacokinetic and toxicological properties of rotenoids like those found in Boerhavia diffusa L., which also contains Coccineone B?

A4: Research has focused on predicting the pharmacokinetic and toxicological characteristics of several rotenoids present in the roots of Boerhavia diffusa L., including Coccineone B. [] Understanding these properties is crucial for assessing the potential of these rotenoids as drug candidates. [] This involves evaluating their absorption, distribution, metabolism, excretion, and potential toxicity. Such studies are essential for translating the therapeutic potential of natural products like Coccineone B into safe and effective treatments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)

![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)